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Compound Name: Tiliroside

cat. No.: B191647

Tiliroside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a glycosidic flavonoid found in numerous plant species, has garnered significant
scientific interest due to its diverse pharmacological activities. This technical guide provides an
in-depth overview of the physical and chemical properties of tiliroside, its biosynthesis and
chemical synthesis, and detailed experimental protocols for its extraction, isolation, and
analysis. Furthermore, this guide elucidates the molecular mechanisms underlying its potent
anti-inflammatory, antioxidant, and anti-diabetic properties through detailed descriptions and
diagrams of the key signaling pathways involved. This document is intended to serve as a
comprehensive resource for researchers and professionals in the fields of pharmacology,
natural product chemistry, and drug development.

Physical and Chemical Properties

Tiliroside is a kaempferol-3-O-3-D-(6"-E-p-coumaroyl)-glucopyranoside. Its chemical structure
consists of a flavonoid aglycone (kaempferol) linked to a glucose molecule, which is further
esterified with a p-coumaric acid moiety.[1] This acylation is crucial for many of its biological
activities.

Data Summary

The following table summarizes the key physical and chemical properties of tiliroside.
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Property Value References
[(2R,3S,4S,5R,6S)-6-[5,7-
dihydroxy-2-(4-
hydroxyphenyl)-4-oxochromen-

IUPAC Name YRR y)_ [2]
3-ylloxy-3,4,5-trihydroxyoxan-
2-ylimethyl (E)-3-(4-
hydroxyphenyl)prop-2-enoate

Synonyms Tribuloside, Trans-Tiliroside [2]

CAS Number 20316-62-5 [2]

Molecular Formula C30H26013 [2]

Molecular Weight 594.52 g/mol

Appearance Yellow amorphous powder

Melting Point 257-260 °C

- Soluble in DMSO and DMF.

Solubility o o
Limited solubility in water.

UV Amax 268, 317 nm (in Methanol)

Store at -20°C in a dry, dark

Storage

place.

Spectral Data

e 1H-NMR (400 MHz, CDCIs): The *H-NMR spectrum of tiliroside displays characteristic
signals for the kaempferol, glucose, and p-coumaroyl moieties. Key signals include those for

the aromatic protons of the flavonoid A and B rings, the anomeric proton of the glucose unit,

and the vinyl protons of the p-coumaroyl group.

13C-NMR: The 13C-NMR spectrum shows resonances corresponding to the 30 carbon atoms

of the tiliroside molecule. The signals for the carbonyl carbons of the flavonoid and the ester

group, as well as the aromatic and glycosidic carbons, are key identifiers.
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e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows
the [M-H]~ ion in negative mode.

« Infrared (IR) Spectroscopy: The IR spectrum of tiliroside exhibits characteristic absorption
bands for hydroxyl (-OH) groups, a carbonyl (C=0) group of the y-pyrone ring, aromatic
(C=C) bonds, and an ester (C=0) linkage.

Biosynthesis and Chemical Synthesis
Biosynthesis

The biosynthesis of tiliroside in plants is a multi-step process involving three main stages:

o Aglycone Formation: The kaempferol backbone is synthesized via the phenylpropanoid and
flavonoid biosynthesis pathways, starting from phenylalanine.

o Glycosylation: The kaempferol molecule is glycosylated at the C-3 hydroxyl group with a
glucose molecule, typically from UDP-glucose, to form astragalin (kaempferol-3-O-
glucoside).

o Acylation: The final step involves the acylation of the 6"-hydroxyl group of the glucose moiety
with p-coumaroyl-CoA.
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Biosynthesis of Tiliroside.

Chemical Synthesis
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The chemical synthesis of tiliroside can be achieved through a multi-step process. A common
strategy involves the protection of the hydroxyl groups of kaempferol and glucose, followed by
glycosidic bond formation and subsequent acylation. The synthesis of trans-tiliroside
derivatives has been reported, providing a framework for the synthesis of the parent
compound.

Experimental Protocols
Extraction and Isolation

Tiliroside can be extracted from various plant materials, such as the flowers of Tilia species or
the fruits of Rosa species.

3.1.1. Maceration with Stirring
 Air-dry and powder the plant material.

o Macerate the powdered material with 80% methanol at room temperature with continuous
stirring for 24 hours.

« Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

e The crude extract can be further purified using column chromatography on silica gel or
Sephadex LH-20.

3.1.2. Ultrasound-Assisted Extraction (UAE)

Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol).

Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes)
at a controlled temperature.

Filter the extract and evaporate the solvent. This method often provides higher extraction
yields in a shorter time compared to maceration.

3.1.3. Accelerated Solvent Extraction (ASE)

Pack the powdered plant material into an extraction cell.
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o Perform the extraction using an ASE system with a solvent such as 70% ethanol with 1%
acetic acid at an elevated temperature and pressure.

» This technique is highly efficient and requires significantly less solvent and time.

High-Performance Liquid Chromatography (HPLC)
Analysis

Quantitative analysis of tiliroside is typically performed using reverse-phase HPLC with UV
detection.

Column: C18 column (e.g., 4.6 x 250 mm, 5 um).

» Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with a
small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape). A typical
gradient might start with a lower concentration of acetonitrile and increase over time.

o Flow Rate: 1.0 mL/min.
» Detection Wavelength: 310 nm.

e Quantification: Based on a calibration curve constructed using a certified tiliroside standard.
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Workflow for HPLC Analysis of Tiliroside.

Biological Activities and Signaling Pathways

Tiliroside exhibits a range of beneficial biological activities, primarily attributed to its anti-
inflammatory, antioxidant, and anti-diabetic effects.

Anti-inflammatory Activity
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Tiliroside exerts its anti-inflammatory effects by modulating key signaling pathways. It has
been shown to inhibit the activation of mitogen-activated protein kinases (MAPKS), specifically
JNK and p38, in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a
downstream reduction in the production of pro-inflammatory mediators such as nitric oxide
(NO), tumor necrosis factor-alpha (TNF-a), and interleukin-6 (IL-6). Additionally, tiliroside can
suppress the nuclear factor-kappa B (NF-kB) pathway by inhibiting the degradation of IkBa.
More recent studies have also implicated its role in attenuating NLRP3 inflammasome

activation.
MAPK 4(
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Anti-inflammatory Signaling Pathway of Tiliroside.
Antioxidant Activity
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The antioxidant properties of tiliroside are mediated, at least in part, through the activation of
the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Tiliroside promotes the
dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keapl), allowing
Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in
the promoter region of antioxidant genes, leading to the upregulation of protective enzymes
such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
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Antioxidant Signaling Pathway of Tiliroside.

Anti-diabetic Activity
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Tiliroside has demonstrated significant anti-diabetic potential through multiple mechanisms. It
can inhibit the activity of a-amylase, an enzyme responsible for the breakdown of complex
carbohydrates, thereby reducing postprandial hyperglycemia. Furthermore, it has been shown
to inhibit glucose uptake in the intestine by targeting both the sodium-dependent glucose
transporter 1 (SGLT1) and the glucose transporter 2 (GLUTZ2). In peripheral tissues, tiliroside
can enhance insulin sensitivity and glucose uptake by activating the adiponectin signaling
pathway, which involves the activation of AMP-activated protein kinase (AMPK) and
peroxisome proliferator-activated receptor alpha (PPARQ).
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Anti-diabetic Signaling Pathways of Tiliroside.

Conclusion

Tiliroside is a promising natural compound with a well-defined chemical structure and a
growing body of evidence supporting its therapeutic potential. Its multifaceted mechanism of
action, targeting key pathways in inflammation, oxidative stress, and metabolic regulation,
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makes it an attractive candidate for further research and development. This guide provides a
solid foundation of its chemical, physical, and biological properties, along with practical
experimental methodologies, to aid scientists and researchers in their exploration of this
versatile flavonoid. Further studies are warranted to fully elucidate its clinical efficacy and
safety profile for potential applications in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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